Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate
Description
Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate is a synthetic organic compound featuring a terephthalate backbone (para-substituted benzene dicarboxylate) with a 2-chloropropanoyl amide group at the 2-position. Key characteristics include:
- Functional groups: A chloro-substituted propanoyl amide and two methyl ester groups.
- Potential applications: Similar compounds exhibit herbicidal activity (e.g., dimethyl 2-acetamido terephthalate derivatives in ) , suggesting this compound may also have agrochemical relevance.
- Synthesis: Likely synthesized via condensation reactions between substituted amines and activated esters, as described in for related β-heteroaryl-α,β-didehydro-α-amino acid derivatives .
Properties
IUPAC Name |
dimethyl 2-(2-chloropropanoylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-7(14)11(16)15-10-6-8(12(17)19-2)4-5-9(10)13(18)20-3/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEMBWXBVABUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701156231 | |
| Record name | 1,4-Dimethyl 2-[(2-chloro-1-oxopropyl)amino]-1,4-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701156231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-40-2 | |
| Record name | 1,4-Dimethyl 2-[(2-chloro-1-oxopropyl)amino]-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethyl 2-[(2-chloro-1-oxopropyl)amino]-1,4-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701156231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate typically involves the reaction of terephthalic acid derivatives with 2-chloropropanoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: Equipped with efficient mixing and temperature control systems.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Hydrolysis: Products include terephthalic acid derivatives.
Reduction: Products include reduced amine derivatives.
Scientific Research Applications
Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved include:
Protein Modification: Covalent attachment to amino acid residues.
Enzyme Inhibition: Potential inhibition of enzymes through covalent modification.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares dimethyl 2-[(2-chloropropanoyl)amino]terephthalate with four analogs:
*Note: Exact data for the target compound is extrapolated from analogs.
Key Observations:
- Meta-substituted isophthalate () vs. para-substituted terephthalate (target) alters molecular geometry, impacting binding interactions in biological systems. Methoxy groups in increase molecular weight and lipophilicity, likely improving membrane permeability but reducing aqueous solubility.
- Hazard Profile : The target compound is presumed irritant (Xi class), akin to its isophthalate analog .
Biological Activity
Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate (DMCPT) is a complex organic compound notable for its potential biological activities, driven by its unique chemical structure that includes both ester and amide functional groups. This article reviews the biological activity of DMCPT, focusing on its interactions with biological systems, potential applications in medicinal chemistry, and the underlying mechanisms of action.
Chemical Structure and Properties
DMCPT has the molecular formula and a molecular weight of approximately 299.71 g/mol. The compound's structure features a dimethyl terephthalate backbone with a 2-chloropropanoyl amino group, contributing to its reactivity and biological properties. The presence of both ester and amide groups is significant as these functional groups can influence the compound's interactions with biomolecules, potentially enhancing its efficacy in various applications .
Mechanisms of Biological Activity
- Protein Interaction : DMCPT may interact with proteins through covalent bonding at nucleophilic sites, which can alter protein function. This mechanism is crucial for studying protein interactions and enzyme inhibition, making DMCPT a candidate for drug development.
- Hydrogen Bonding : The amino group in DMCPT facilitates hydrogen bonding with biomolecules, potentially enhancing its biological activity. This property is essential for its role in medicinal chemistry, where such interactions can influence drug efficacy.
- Enzyme Inhibition : Preliminary studies suggest that DMCPT could inhibit specific enzymes, which is a common strategy in drug design to regulate metabolic pathways or disease processes.
In Vitro Studies
- Enzyme Activity : Research indicates that DMCPT exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can significantly reduce enzyme activity by modifying active sites through covalent interactions.
- Cell Culture Experiments : In cell culture models, DMCPT demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications as an anticancer agent. The compound's ability to induce apoptosis in these cells was linked to its structural properties that facilitate interaction with cellular proteins.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| DMCPT | C₁₃H₁₄ClNO₅ | Protein modification, enzyme inhibition |
| Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate | C₁₃H₁₄ClNO₅ | Similar protein interaction mechanisms |
| Dimethyl terephthalate | C₈H₁₀O₄ | Limited biological activity compared to DMCPT |
This table illustrates the comparative biological activities of DMCPT against structurally similar compounds, highlighting its unique properties that enhance its potential as a therapeutic agent.
Potential Applications
- Medicinal Chemistry : Due to its ability to modify protein functions and inhibit enzymes, DMCPT holds promise as a lead compound in drug development for various diseases, particularly cancer.
- Agrochemicals : The compound's interaction capabilities may also extend to agricultural applications where it could serve as a pesticide or herbicide by targeting specific biological pathways in pests or weeds.
- Research Tool : As a reagent in proteomics research, DMCPT can be utilized to study protein interactions and modifications, aiding in the understanding of complex biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
